N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
Description
N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core linked to a 4-oxoquinazolin-3(4H)-yl methyl group and a 4-(acetylamino)phenyl substituent. The 4-oxoquinazolin moiety is a pharmacophoric element associated with anti-inflammatory and enzyme-inhibitory activities, while the acetylaminophenyl group may enhance bioavailability and target specificity.
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-14(27)24-15-6-8-16(9-7-15)25-21(28)20-11-10-17(30-20)12-26-13-23-19-5-3-2-4-18(19)22(26)29/h2-11,13H,12H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
HGAYDCMZUNDISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Moiety Synthesis: The quinazoline structure is often prepared via the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reactions: The furan and quinazoline intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the quinazoline moiety, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Biological Activity
N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic compound that combines several pharmacologically relevant structural motifs, including an acetylamino group, a quinazolinone moiety, and a furan-2-carboxamide structure. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₂₁H₂₃N₃O₄
- Molar Mass : 377.43 g/mol
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Quinazolinone Core : This can be achieved by cyclizing anthranilic acid with an appropriate aldehyde.
- Introduction of the Acetamido Group : Reacting the quinazolinone intermediate with acetic anhydride.
- Furan Carboxamide Formation : The final step involves coupling the furan derivative to complete the synthesis.
These methods allow for modifications that can enhance biological activity or optimize pharmacokinetic properties.
Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the quinazolinone moiety, which has been associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing quinazolinone structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : In cell line assays, derivatives similar to this compound demonstrated IC50 values ranging from 0.50 to 7.10 µM against various cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and A2780 (ovarian) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | HeLa | 3.10 ± 0.02 |
| 12a | MDA-MB-231 | 0.50 |
| 12b | A2780 | 1.51 |
The mechanism through which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : Studies have shown that treatment with quinazolinone derivatives leads to increased reactive oxygen species (ROS) generation, which contributes to apoptosis in cancer cells .
- Inhibition of Key Signaling Pathways : The compound has been reported to inhibit the phosphorylation of STAT3, a critical player in tumorigenesis, thereby blocking downstream signaling pathways essential for cancer cell survival .
Study 1: Antitumor Efficacy
A recent study evaluated the antiproliferative effects of several quinazolinone derivatives on cervical cancer cells (HeLa). The results indicated that certain compounds induced significant apoptosis and had a direct effect on cellular signaling pathways involved in cancer progression .
Study 2: Structure–Activity Relationship (SAR)
An investigation into SAR revealed that modifications to the quinazolinone core could significantly impact biological activity. For example, substituents at specific positions led to enhanced potency against cancer cell lines, suggesting avenues for further optimization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Profiles
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Key Observations
Role of the 4-Oxoquinazolin Moiety: The 4-oxoquinazolin group is critical for enzyme inhibition. Compound 2 () and the hybrid compound () demonstrate this through moderate POC values and COX-2 selectivity, respectively .
Substituent Effects: Pyridinyl vs. Acetylaminophenyl: Compound 2 (pyridinyl substituent) exhibits lower Percent of Control (POC <70), suggesting moderate activity . The target compound’s acetylaminophenyl group may enhance solubility or target binding compared to pyridinyl. Thioalkylamide vs. Furan-Carboxamide: The hybrid compound in achieves COX-2 inhibition via a thioalkylamide linker, whereas the target’s furan-carboxamide may favor distinct interactions .
Anti-Inflammatory Potential: The hybrid compound in outperforms Diclofenac in anti-inflammatory activity and ulcerogenicity, highlighting the therapeutic promise of 4-oxoquinazolin derivatives . Structural parallels suggest the target compound could share this profile but require empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
